2-(Difluoromethyl)-1H-indol-5-amine
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Overview
Description
2-(Difluoromethyl)-1H-indol-5-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-1H-indol-5-amine typically involves the introduction of the difluoromethyl group into the indole framework. One common method is the difluoromethylation of indole derivatives using difluoromethylating reagents. For example, the reaction of indole with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The use of continuous flow reactors can also improve the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1H-indol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated indole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding difluoromethylated indole amines.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include difluoromethylated indole oxides, difluoromethylated indole amines, and various substituted indole derivatives .
Scientific Research Applications
2-(Difluoromethyl)-1H-indol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as improved thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-1H-indol-5-amine
- 2-(Chloromethyl)-1H-indol-5-amine
- 2-(Bromomethyl)-1H-indol-5-amine
Comparison
Compared to similar compounds, 2-(Difluoromethyl)-1H-indol-5-amine exhibits unique properties due to the presence of the difluoromethyl group. This group enhances the compound’s chemical stability and biological activity, making it more effective in certain applications. For example, the difluoromethyl group can improve the compound’s lipophilicity and metabolic stability, which are important factors in drug development .
Properties
Molecular Formula |
C9H8F2N2 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-indol-5-amine |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)8-4-5-3-6(12)1-2-7(5)13-8/h1-4,9,13H,12H2 |
InChI Key |
KQLJVUNHAYDMPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(N2)C(F)F |
Origin of Product |
United States |
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